Gracillin
Description
Molecular Structure Analysis
Gracillin has a molecular formula of C45H72O17 . Its molecular weight is 885.0 g/mol . The IUPAC name and SMILES representation provide a detailed description of its molecular structure .Chemical Reactions Analysis
Gracillin has been found to disrupt complex II (CII) function by abrogating succinate dehydrogenase (SDH) activity without affecting the succinate:ubiquinone reductase . It also suppresses ATP synthesis and produces reactive oxygen species (ROS) .Physical And Chemical Properties Analysis
Gracillin has a molecular weight of 885.0 g/mol and a molecular formula of C45H72O17 . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Anticancer Activity
- Leukemia : Gracillin induces apoptosis in HL60 human leukemic cells through oxidative stress and G1 cell cycle arrest. It decreases Bcl-2 and increases Bax gene expression, suggesting potential as an antitumor agent (Chen et al., 2015).
- Cardiac Injury Alleviation : Gracillin reduces cardiac injury induced by lipopolysaccharide in mice, demonstrating anti-apoptotic and anti-inflammatory effects. This is mediated by miR-29a, highlighting its potential in cardiac protection (Song et al., 2020).
- Colorectal Cancer : It shows efficacy against colorectal cancer by inhibiting the STAT3 pathway. This indicates its potential as a unique STAT3 inhibitor for treating colorectal cancer (Yang et al., 2020).
- Lung Cancer : Gracillin induces apoptosis in human lung cancer A549 cells through the mitochondrial pathway. It modulates intracellular calcium concentration, mitochondrial membrane potential, and apoptosis-related proteins (Yang et al., 2021).
Bioenergetics and Mitochondrial Targeting
- Gracillin disrupts mitochondrial complex II, affecting ATP synthesis and generating reactive oxygen species. This suggests its potential as a mitochondria-targeting antitumor drug (Min et al., 2019).
Metabolic Effects
- It inhibits both glycolysis and oxidative phosphorylation-mediated bioenergetics in breast and lung cancer cells, targeting phosphoglycerate kinase 1 (PGK1). This dual inhibition indicates its potential as a natural anticancer agent (Min et al., 2020).
Anti-Inflammatory and Immunomodulatory Effects
- Gracillin exhibits anti-atopic properties in mice with 2,4-dinitrochlorobenzene-induced skin lesions. It reduces symptoms of atopic dermatitis, indicating its potential for treating inflammatory skin disorders (Jegal et al., 2018).
Gastric Carcinoma
- It shows beneficial effects against gastric carcinoma by inhibiting cell proliferation, migration, and inducing apoptosis. This is partly mediated by the TIPE2 protein, suggesting its role in gastric cancer treatment (Liu et al., 2021).
Non-Small Cell Lung Cancer (NSCLC)
- Gracillin exhibits potential efficacy against NSCLC by inducing autophagy and inhibiting the mTOR pathway. It activates AMPK and inhibits PI3K/Akt, indicating its therapeutic potential forNSCLC (Li et al., 2022).
Antiparasitic Activity
- Gracillin demonstrates antiparasitic efficacy against Ichthyophthirius multifiliis in fish, offering potential for development as a new drug against this parasite (Zheng et al., 2014).
Neuroprotective Activity
- Although not directly linked to gracillin, studies on related compounds in Adelostemma gracillimum indicate neuroprotective effects against NMDA-induced cytotoxicity in cortical neurons, suggesting a broader potential for related compounds in neuroprotection (Zhang et al., 2016).
Anticancer Cytotoxicity
- Gracillin and related steroidal saponins from Dioscorea collettii var. hypoglauca show cytotoxicity against various human cancer cell lines, indicating potential for cancer treatment (Hu & Yao, 2003).
Anthelmintic Activity
- Gracillin has shown anthelmintic activity against Dactylogyrus intermedius in goldfish, reinforcing its potential as an antiparasitic agent (Wang et al., 2010).
properties
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H72O17/c1-19-8-13-45(55-18-19)20(2)30-27(62-45)15-26-24-7-6-22-14-23(9-11-43(22,4)25(24)10-12-44(26,30)5)57-42-39(61-40-36(53)34(51)31(48)21(3)56-40)38(33(50)29(17-47)59-42)60-41-37(54)35(52)32(49)28(16-46)58-41/h6,19-21,23-42,46-54H,7-18H2,1-5H3/t19-,20+,21+,23+,24-,25+,26+,27+,28-,29-,30+,31+,32-,33-,34-,35+,36-,37-,38+,39-,40+,41+,42-,43+,44+,45-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEMAEKYNNOCBY-IEMDQPGHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H72O17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301031114 | |
Record name | Gracillin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301031114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
885.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gracillin | |
CAS RN |
19083-00-2 | |
Record name | Gracillin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19083-00-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gracillin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019083002 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gracillin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301031114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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